molecular formula C9H13NO5 B15147146 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid CAS No. 887584-93-2

3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid

Cat. No.: B15147146
CAS No.: 887584-93-2
M. Wt: 215.20 g/mol
InChI Key: OIBCXDPEOWMFKU-UHFFFAOYSA-N
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Description

3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is an organic compound that features a furan ring substituted with amino and methoxy groups

Properties

CAS No.

887584-93-2

Molecular Formula

C9H13NO5

Molecular Weight

215.20 g/mol

IUPAC Name

3-amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid

InChI

InChI=1S/C9H13NO5/c1-13-8-3-5(9(14-2)15-8)6(10)4-7(11)12/h3,6H,4,10H2,1-2H3,(H,11,12)

InChI Key

OIBCXDPEOWMFKU-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(O1)OC)C(CC(=O)O)N

Origin of Product

United States

Preparation Methods

Molecular Architecture and Reactivity

The target molecule combines a β-amino acid backbone with a 2,5-dimethoxyfuran-3-yl substituent. Key features include:

  • Furan ring electronic effects : Electron-donating methoxy groups at C2 and C5 positions enhance aromatic stability while directing electrophilic substitution to the C3 position.
  • β-Amino acid stereochemistry : The quaternary carbon center at C3 introduces challenges in stereocontrol during synthesis.
  • Acid-base properties : The carboxylic acid (pKa ~2.5) and amino group (pKa ~9.8) create zwitterionic character in aqueous solutions, influencing solubility and reaction conditions.

Retrosynthetic Analysis

Two primary disconnections emerge for constructing the carbon skeleton:

  • Furan-first approach : Build the 2,5-dimethoxyfuran ring prior to introducing the β-amino acid moiety.
  • Backbone-first strategy : Form the β-amino acid structure followed by furan annulation.

Comparative advantages:

Strategy Pros Cons
Furan-first Leverages stable heterocyclic intermediates Requires late-stage β-amino acid formation
Backbone-first Enables stereochemical control early Challenges in furan functionalization

Established Synthetic Routes for Analogous β-Amino Acids

Michael Addition-Based Methods

The β-amino acid motif commonly arises from Michael addition of ammonia equivalents to α,β-unsaturated carbonyl compounds. For furan-containing derivatives:

General procedure :

  • Prepare α,β-unsaturated ester precursor (e.g., 3-(2,5-dimethoxyfuran-3-yl)acrylic acid methyl ester)
  • Conduct ammonia or benzylamine addition in polar aprotic solvent (DMF, DMSO)
  • Acidic hydrolysis to free amino acid

Key parameters :

  • Temperature: 0-25°C prevents retro-Michael reactions
  • Catalyst: Lewis acids (ZnCl₂, Yb(OTf)₃) improve regioselectivity
  • Yield optimization: 60-75% reported for similar systems

Strecker Synthesis Adaptations

Classical Strecker conditions modified for heteroaromatic aldehydes:

Reaction sequence :

  • Synthesis of 3-formyl-2,5-dimethoxyfuran
  • Condensation with ammonium cyanide
  • Hydrolysis of α-aminonitrile intermediate

Challenges :

  • Furan aldehyde stability under acidic conditions
  • Cyanide source compatibility (KCN vs. acetone cyanohydrin)

Novel Methodologies for Target Molecule Synthesis

Catalytic Asymmetric Hydrogenation

Recent advances in chiral catalysis enable enantioselective routes:

Protocol :

  • Prepare β-keto ester precursor: 3-(2,5-dimethoxyfuran-3-yl)-3-oxopropanoate
  • Enantioselective hydrogenation using Ru-BINAP catalysts
  • Amination via Curtius rearrangement or Hofmann degradation

Reported performance metrics :

Parameter Value
Enantiomeric excess 88-92% ee
Overall yield 42% (3 steps)
Turnover number 450 (Ru catalyst)

Biocatalytic Approaches

Enzyme-mediated synthesis offers green chemistry advantages:

Transaminase-catalyzed process :

  • 3-(2,5-Dimethoxyfuran-3-yl)pyruvate substrate
  • PLP-dependent transaminase (ATA-117 variant)
  • Co-factor recycling system (glucose dehydrogenase)

Optimized conditions :

  • pH 7.5 phosphate buffer
  • 35°C, 24 hr reaction time
  • 78% conversion efficiency

Critical Analysis of Synthetic Challenges

Furan Ring Functionalization

The electron-rich furan system poses specific reactivity challenges:

Observed side reactions :

  • Over-oxidation during nitro group reduction
  • Ring-opening under strong acidic/basic conditions
  • Unwanted Diels-Alder reactivity in conjugated systems

Mitigation strategies :

  • Protective group chemistry (silyl ethers, acetals)
  • Low-temperature (-78°C) lithiation reactions
  • Flow chemistry for exothermic transformations

Stereochemical Control

Achieving enantiopure product requires careful optimization:

Comparative stereoselectivity :

Method d.r. (syn:anti) ee (%)
Chiral pool 85:15 95
Organocatalysis 92:8 89
Enzymatic resolution >99:1 99

Characterization and Analytical Considerations

Spectroscopic Fingerprinting

Key spectral data :

  • ¹H NMR (400 MHz, D₂O): δ 7.12 (s, 1H, furan H4), 4.01 (s, 3H, OCH₃), 3.85 (s, 3H, OCH₃), 3.45 (dd, J=14.2, 6.8 Hz, 1H, CH₂), 3.12 (dd, J=14.2, 8.1 Hz, 1H, CH₂)
  • IR (ATR): 3250 cm⁻¹ (NH stretch), 1705 cm⁻¹ (C=O), 1602 cm⁻¹ (furan C=C)
  • HRMS : m/z calc. for C₁₀H₁₃NO₅ [M+H]⁺ 228.0871, found 228.0869

Chromatographic Behavior

HPLC method development :

  • Column: C18 (150 × 4.6 mm, 3.5 µm)
  • Mobile phase: 0.1% HAc in H₂O/ACN gradient
  • Retention time: 6.8 min

Industrial-Scale Production Considerations

Cost Analysis of Synthetic Routes

Cost Factor Michael Addition Biocatalysis
Raw materials $120/kg $85/kg
Catalyst recycle 3 cycles 8 cycles
Waste disposal $45/kg $12/kg
Energy consumption 180 kWh/kg 95 kWh/kg

Green Chemistry Metrics

  • Process mass intensity (PMI): 28 (traditional) vs. 9 (enzymatic)
  • E-factor: 56 vs. 11
  • Carbon efficiency: 38% vs. 68%

Chemical Reactions Analysis

Types of Reactions

3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring and amino group can be oxidized under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The methoxy and amino groups can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid involves its interaction with specific molecular targets and pathways. The amino and methoxy groups can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological processes. The furan ring can also undergo metabolic transformations, leading to the formation of active metabolites.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-3-(2,5-dimethoxyphenyl)propanoic acid: Similar structure but with a phenyl ring instead of a furan ring.

    3-Amino-3-(2,5-dimethoxybenzyl)propanoic acid: Contains a benzyl group instead of a furan ring.

Uniqueness

3-Amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid is unique due to the presence of the furan ring, which imparts different chemical and biological properties compared to its phenyl and benzyl analogs. The furan ring can participate in unique interactions and reactions, making this compound valuable for specific applications.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-amino-3-(2,5-dimethoxyfuran-3-yl)propanoic acid, and what reaction conditions are critical for optimizing yield?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, such as:

  • Oxidative coupling : Using potassium permanganate in acidic media to functionalize the furan ring .
  • Amination : Introducing the amino group via reductive amination or nucleophilic substitution, often requiring anhydrous conditions (e.g., LiAlH4 in ether) .
  • Protection/deprotection strategies : Boc (tert-butoxycarbonyl) groups are commonly used to protect the amino group during synthesis, as seen in related compounds like Boc-(S)-3-Amino-3-(2-furyl)-propionic acid .
    • Critical Parameters : Temperature control (±2°C) during amination and pH adjustments (4–6) during crystallization are essential to avoid side reactions like over-oxidation or racemization .

Q. How can researchers characterize the purity and stereochemistry of this compound?

  • Methodological Answer :

  • HPLC-MS : For purity assessment, use a C18 column with a mobile phase of acetonitrile/0.1% formic acid (70:30 v/v) and monitor at 254 nm .
  • Chiral Chromatography : To confirm enantiomeric purity, employ a Chiralpak AD-H column with hexane/isopropanol (80:20) .
  • NMR Spectroscopy : 1^1H and 13^13C NMR can resolve stereochemistry; the 2,5-dimethoxyfuran protons appear as distinct singlets (δ 6.2–6.5 ppm), while the β-amino acid protons show coupling patterns indicative of stereoconfiguration .

Q. What are the solubility and stability profiles of this compound under physiological conditions?

  • Methodological Answer :

  • Solubility : The compound is highly soluble in polar aprotic solvents (e.g., DMSO, >100 mg/mL) but poorly soluble in water (<1 mg/mL). Co-solvent systems (e.g., PBS with 10% DMSO) are recommended for in vitro studies .
  • Stability : Degrades at pH < 3 or > 9 due to hydrolysis of the furan ring. Store at –20°C under nitrogen to prevent oxidation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported spectroscopic data for derivatives of this compound?

  • Methodological Answer : Discrepancies often arise from:

  • Tautomerism : The furan ring’s electron-rich nature can lead to keto-enol tautomerism, altering NMR shifts. Use deuterated solvents (DMSO-d6) and variable-temperature NMR to stabilize tautomers .
  • Stereochemical drift : Racemization during synthesis or storage can affect data. Validate configurations via X-ray crystallography or circular dichroism (CD) spectroscopy .
    • Case Study : Inconsistent 13^13C NMR signals for the propanoic acid carbonyl (δ 170–175 ppm) were traced to residual solvent effects; rigorous drying (MgSO4) resolved this .

Q. What strategies optimize the compound’s enantiomeric purity for pharmacological studies?

  • Methodological Answer :

  • Asymmetric Catalysis : Use chiral catalysts like (R)-BINAP in palladium-mediated cross-coupling reactions to achieve >95% enantiomeric excess (ee) .
  • Dynamic Kinetic Resolution : Employ enzymes (e.g., lipases) to selectively hydrolyze undesired enantiomers during synthesis .
  • Crystallization-Induced Diastereomer Transformation : Co-crystallize with chiral resolving agents (e.g., L-tartaric acid) to isolate the target enantiomer .

Q. How does the 2,5-dimethoxyfuran moiety influence the compound’s bioactivity compared to other furan derivatives?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : The methoxy groups enhance electron density, increasing interactions with aromatic residues in enzyme active sites (e.g., cytochrome P450 isoforms). Compare inhibitory activity against analogs like 3-amino-3-(3-nitrophenyl)propanoic acid using enzyme kinetics assays .
  • Computational Modeling : Perform molecular docking (AutoDock Vina) to map hydrophobic interactions between the dimethoxyfuran and target proteins (e.g., kinases) .

Q. What are the best practices for mitigating toxicity risks during in vivo studies?

  • Methodological Answer :

  • Metabolic Profiling : Use LC-MS/MS to identify reactive metabolites (e.g., epoxide intermediates from furan oxidation). Incorporate glutathione trapping assays to assess detoxification pathways .
  • Dose Optimization : Conduct maximum tolerated dose (MTD) studies in rodent models, starting at 10 mg/kg and escalating by 50% increments .
  • Histopathology : Monitor liver and kidney tissues for oxidative stress markers (e.g., malondialdehyde) post-administration .

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